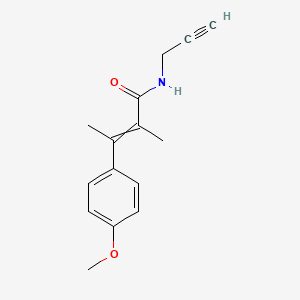
4,5'-Bipyrimidine, 4',6-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5’-Bipyrimidine, 4’,6-dimethoxy- is a heterocyclic organic compound with the molecular formula C12H12N4O2 It is a derivative of bipyrimidine, featuring methoxy groups at the 4’ and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5’-Bipyrimidine, 4’,6-dimethoxy- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . Another method involves the use of NH4I to promote a three-component tandem reaction of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production methods for 4,5’-Bipyrimidine, 4’,6-dimethoxy- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4,5’-Bipyrimidine, 4’,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyrimidine derivatives, while substitution reactions can produce a variety of substituted bipyrimidine compounds.
Applications De Recherche Scientifique
4,5’-Bipyrimidine, 4’,6-dimethoxy- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry for the preparation of transition metal complexes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active compounds.
Industry: It can be used in the synthesis of advanced materials with specific properties, such as catalysts and electronic materials.
Mécanisme D'action
The mechanism of action of 4,5’-Bipyrimidine, 4’,6-dimethoxy- involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes that exhibit unique chemical and physical properties . These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Another bipyridine derivative with methoxy groups at different positions.
Pyrimido[4,5-d]pyrimidine derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
4,5’-Bipyrimidine, 4’,6-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for various applications.
Propriétés
Numéro CAS |
59549-37-0 |
|---|---|
Formule moléculaire |
C10H10N4O2 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
4-methoxy-5-(6-methoxypyrimidin-4-yl)pyrimidine |
InChI |
InChI=1S/C10H10N4O2/c1-15-9-3-8(12-6-13-9)7-4-11-5-14-10(7)16-2/h3-6H,1-2H3 |
Clé InChI |
UDNKTAHJSMUPSY-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC(=C1)C2=CN=CN=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Pyrimido[5,4-c]carbazole, 7-methyl-](/img/structure/B14616213.png)
![N,N'-(5,5'-Dichloro-4,4'-dimethyl[1,1'-biphenyl]-2,2'-diyl)diacetamide](/img/structure/B14616214.png)
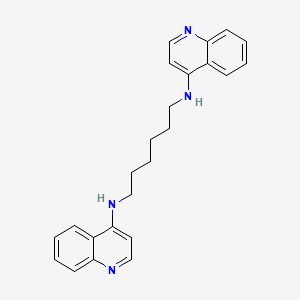
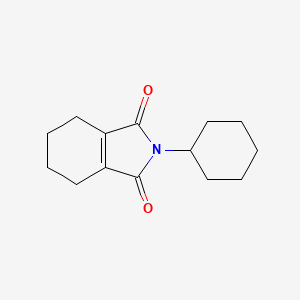
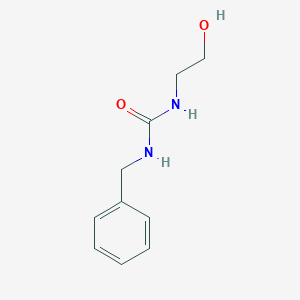
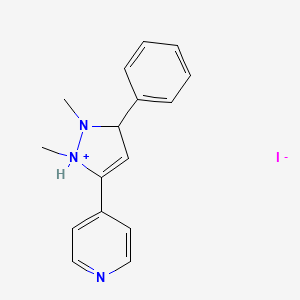
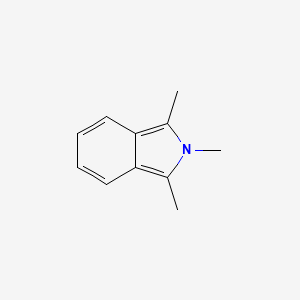
![[3,3-Bis(trifluoromethanesulfonyl)prop-2-en-1-yl]benzene](/img/structure/B14616231.png)
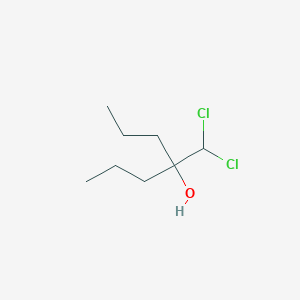
![N-[4-(2,6-Dichloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B14616249.png)
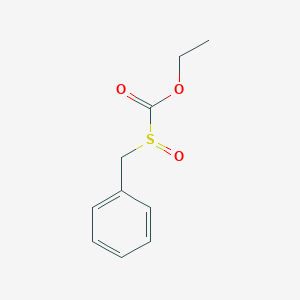
![(E)-1-[1-(Benzenesulfonyl)cyclohexyl]-2-tert-butyldiazene](/img/structure/B14616261.png)
![(2E)-4,4-dimethyl-2-[(2-nitrophenyl)methylidene]-3H-naphthalen-1-one](/img/structure/B14616272.png)
